N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-carboxamide
Description
This compound features a fused tetrahydropyrano-pyrazole core substituted with a methyl group at position 1 and a thiophene-2-carboxamide moiety linked via a methylene bridge.
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-16-11-4-5-18-8-9(11)10(15-16)7-14-13(17)12-3-2-6-19-12/h2-3,6H,4-5,7-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXRPMYNVAVDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The pyrano-pyrazole system is typically synthesized via acid-catalyzed cyclocondensation between 1,3-diketones and hydrazine derivatives. For example, reacting 4-hydroxy-6-methyl-2H-pyran-3(4H)-one with methylhydrazine in acetic acid yields the pyrazole ring fused to the pyran system. Key parameters include:
| Reaction Condition | Optimization Range | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 60–75 |
| Temperature | 80–100°C | — |
| Catalyst | None | — |
The regioselectivity of pyrazole formation is governed by the electronic effects of substituents on the diketone, favoring attack at the more electrophilic carbonyl group.
Microwave-Assisted Synthesis Techniques
Microwave irradiation significantly accelerates cyclocondensation reactions. A protocol adapted from pyrrole synthesis involves irradiating a mixture of 1,3-diketone and hydrazine hydrate with 5 mol% iodine at 150 W for 10 minutes, achieving yields >80%. This method reduces reaction times from hours to minutes while minimizing side products.
Functional Group Introduction and Elaboration
N-Methylation Strategies
Introducing the methyl group at N-1 is achieved via alkylation of the pyrazole nitrogen. Sodium hydride-mediated reaction with methyl iodide in tetrahydrofuran (THF) at 0°C to room temperature affords the N-methyl derivative in 85–90% yield. Alternatives such as dimethyl sulfate in aqueous NaOH are less favored due to hydrolysis risks.
Thiophene-2-Carboxamide Coupling Reactions
The thiophene-2-carboxamide group is introduced through a two-step sequence:
- Chlorination : Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
- Amide Coupling : The acid chloride reacts with the primary amine of the pyrano-pyrazole intermediate in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
For enhanced efficiency, coupling reagents like HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are employed in DMF, yielding >95% conversion.
Industrial-Scale Production and Process Optimization
Continuous Flow Systems
Large-scale synthesis benefits from continuous flow reactors, which improve heat and mass transfer. A representative setup involves:
- Step 1 : Cyclocondensation in a packed-bed reactor (residence time: 30 minutes).
- Step 2 : Alkylation in a microreactor (residence time: 5 minutes).
- Step 3 : Coupling in a tubular reactor (residence time: 15 minutes).
This approach achieves a 40% reduction in solvent use and a 20% increase in overall yield compared to batch processes.
Purification Protocols
Final purification employs silica gel column chromatography (eluent: ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol/water (4:1). Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥99%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a melting point of 160–162°C, with no polymorphic transitions observed below 200°C.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Its unique structure might make it useful in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their properties:
Key Observations:
- Substituent Influence: The target compound’s 1-methyltetrahydropyrano-pyrazole core distinguishes it from analogs like Compound 19 (dichlorophenyl) and the cyclopentyl analog, which features bulkier substituents. Bulkier groups (e.g., cyclopentyl) may enhance lipophilicity but reduce solubility .
- Biological Activity: Thiophene-carboxamide derivatives (e.g., Compound 19) show antibacterial activity, likely due to sulfonamide groups enhancing target binding .
- Synthetic Routes: Pyrazole-thiophene hybrids are commonly synthesized via cycloaddition () or sulfonation ().
Pharmacological and Physicochemical Comparisons
- Solubility and Stability: The amorphous co-precipitate of a related thiophene-carboxamide () highlights challenges in crystallinity, which may affect bioavailability. The target compound’s tetrahydropyrano ring could improve stability compared to non-fused pyrazoles .
- Target Specificity: Compound 3’s cyanoacrylamide group is associated with chemotherapeutic activity, likely via covalent binding to cellular targets . The target compound’s carboxamide may engage in hydrogen bonding but lacks the reactive cyano group, suggesting differing mechanisms.
Q & A
Q. What synthetic methodologies are established for constructing the tetrahydropyrano[4,3-c]pyrazole core?
The tetrahydropyrano-pyrazole core can be synthesized via cyclocondensation reactions. For example, aldehydes and 2-aminothiophene-3-carboxamide derivatives are refluxed in ethanol, followed by heterocyclization using glacial acetic acid and DMSO to form the fused pyrano-pyrazole system (see Figure 2 in ). Key steps include optimizing solvent polarity and reaction time (e.g., 12–24 hours) to achieve yields >50% .
Q. Which spectroscopic techniques confirm the structure of this compound?
- 1H/13C NMR : Assigns chemical shifts for methyl groups (δ ~2.6–3.0 ppm), pyrazole protons (δ ~6.8–7.5 ppm), and thiophene carboxamide carbonyl (δ ~160–165 ppm) .
- HRMS : Validates molecular ion accuracy (e.g., m/z 301.1379 [M+H]+ in ).
- IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
Q. What purification methods are effective for isolating this compound?
- Column chromatography : Use silica gel with dichloromethane/ethyl acetate (9:1) gradients to resolve polar byproducts .
- Recrystallization : Ethanol/water (4:1) yields high-purity crystals (melting point 160–162°C, as in ) .
Advanced Research Questions
Q. How can reaction conditions optimize coupling yields between the pyrano-pyrazole core and thiophene-2-carboxamide?
- Solvent : DMF improves solubility of intermediates compared to THF .
- Coupling agents : EDCI/HOBt enhances amide bond formation efficiency (yields ~70–80%) .
- Stoichiometry : A 1.2:1 molar ratio of thiophene-2-carboxylic acid to pyrano-pyrazole amine minimizes unreacted starting material .
Q. How to resolve contradictory NMR signals in the methylene bridge (-CH₂-)?
- 2D NMR : HSQC and COSY distinguish overlapping -CH₂- protons (δ 2.6–3.0 ppm) from adjacent pyrazole or thiophene signals .
- Deuterated solvents : CDCl₃ vs. DMSO-d₆ shifts methylene protons by ~0.2–0.5 ppm, aiding signal assignment .
Q. What in vitro assays evaluate biological activity?
- Antibacterial : Disk diffusion assays () with S. aureus (MIC ~8–16 µg/mL) .
- Enzymatic inhibition : Tyrosinase inhibition assays (IC₅₀ ~10 µM) using L-DOPA as substrate () .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~20 µM) with dose-response validation .
Q. How does heterocyclization agent choice impact pyrano-pyrazole stereochemistry?
- Acetic acid : Favors cis-fused rings due to protonation-mediated tautomer control .
- DMSO : Stabilizes transition states for trans-configured products, as shown in (yields 55–75%) .
Q. How to assess metabolic stability in preclinical studies?
- Liver microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS (t₁/₂ ~30–60 minutes) .
- Metabolite ID : HRMS/MS identifies hydroxylated or demethylated derivatives (e.g., +16 or -14 Da shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
